molecular formula C13H17N3O2S B4930340 N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide

N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide

Cat. No. B4930340
M. Wt: 279.36 g/mol
InChI Key: PMDROYQTVCQGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the family of thiadiazole derivatives, which have been extensively studied for their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins involved in the growth and survival of microbial or cancer cells. For example, one study reported that N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide inhibited the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair, in breast cancer cells.
Biochemical and Physiological Effects:
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, one study reported that this compound caused a significant decrease in the level of intracellular reactive oxygen species (ROS) in breast cancer cells, indicating its potential antioxidant activity. Additionally, N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has shown promising results in various assays, indicating its potential as a lead compound for the development of new antimicrobial or anticancer agents. However, one of the limitations of using N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

Several future directions can be explored in the research of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide. One potential direction is to further investigate its mechanism of action and identify the specific targets that it interacts with in microbial or cancer cells. Additionally, the development of novel formulations or delivery systems that enhance the solubility and bioavailability of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide may improve its efficacy in vivo. Furthermore, the evaluation of its potential toxicity and safety profile in animal models may provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide can be achieved through several methods, including the reaction between 2-furoic acid and 5-hexyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or the reaction between 2-furoyl chloride and 5-hexyl-1,3,4-thiadiazole-2-amine in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature or under reflux conditions, and the product can be purified through column chromatography or recrystallization.

Scientific Research Applications

N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have reported the antimicrobial activity of this compound against a range of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has shown promising results in inhibiting the growth and proliferation of cancer cells, such as breast cancer and lung cancer cells.

properties

IUPAC Name

N-(5-hexyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-2-3-4-5-8-11-15-16-13(19-11)14-12(17)10-7-6-9-18-10/h6-7,9H,2-5,8H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDROYQTVCQGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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